molecular formula C11H19N3 B8713902 1-(tert-Butylazo)cyclohexanecarbonitrile CAS No. 25149-47-7

1-(tert-Butylazo)cyclohexanecarbonitrile

Cat. No.: B8713902
CAS No.: 25149-47-7
M. Wt: 193.29 g/mol
InChI Key: QKNQPCLQRXMWJO-UHFFFAOYSA-N
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Description

1-(tert-Butylazo)cyclohexanecarbonitrile (CAS 25149-47-7) is an organic compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . It is classified as an azo compound, a family of chemicals known for their ability to function as free radical initiators. These initiators are critical in research applications, particularly in the study and development of polymerization processes . In polymer science, azo compounds like this compound decompose under heat to generate free radical species. These radicals can initiate or mediate various chain-growth polymerization reactions. The compound is cited in patent literature for its role in processes with living characteristics, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for greater control over polymer architecture and molecular weight . Its utility extends to the modification of thermoplastic olefin (TPO) compositions, where it can act as a thermally decomposing free-radical generating agent to promote cross-linking and enhance material properties like melt strength without substantial degradation of the polymer . With a purity of 96% , it is supplied as a research-grade chemical. This product is intended for laboratory research purposes only and is not meant for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

25149-47-7

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(tert-butyldiazenyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C11H19N3/c1-10(2,3)13-14-11(9-12)7-5-4-6-8-11/h4-8H2,1-3H3

InChI Key

QKNQPCLQRXMWJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1(CCCCC1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Cyclohexanecarbonitrile derivatives vary significantly in reactivity, physical properties, and applications depending on substituents. Below is a systematic comparison:

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
1-(tert-Butylazo)cyclohexanecarbonitrile $ \text{C}{14}\text{H}{20}\text{N}_4 $ 244.34 N/A (decomposes) Azo group, tert-butyl Azo initiator
1-(4-Chlorophenyl)cyclohexanecarbonitrile $ \text{C}{13}\text{H}{14}\text{ClN} $ 219.71 N/A 4-chlorophenyl Synthetic intermediate
1-(2-Fluorophenyl)cyclohexanecarbonitrile $ \text{C}{13}\text{H}{14}\text{FN} $ 203.26 N/A 2-fluorophenyl Pharma research
1-Piperidinocyclohexanecarbonitrile $ \text{C}{12}\text{H}{20}\text{N}_2 $ 192.30 N/A Piperidinyl Detected in illicit drugs
1-(4-Methoxyphenylamino)cyclohexanecarbonitrile $ \text{C}{14}\text{H}{17}\text{N}_2\text{O} $ 237.30 76 4-methoxyphenylamino Synthetic chemistry

Key Observations :

  • Thermal Stability : The tert-butylazo derivative’s azo bond provides controlled decomposition, unlike halogenated or aryl-substituted analogs, which lack initiator functionality.
  • Melting Points: Amino-substituted derivatives (e.g., 1-(4-methoxyphenylamino)) exhibit higher melting points (76°C) due to hydrogen bonding, whereas halogenated analogs remain liquids or low-melting solids .

Preparation Methods

Diazotization-Coupling Methodology

The most cited method involves the diazotization of tert-butylamine followed by coupling with cyclohexanecarbonitrile. In this approach:

  • Diazotization : tert-Butylamine is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at 0–5°C to generate the tert-butyl diazonium chloride intermediate.

  • Coupling : The diazonium salt is reacted with cyclohexanecarbonitrile in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (pH 8–10). Triphenylphosphine or similar agents may be added to stabilize reactive intermediates.

Key Parameters :

  • Temperature: Maintained below 10°C during diazotization to prevent decomposition.

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate enhances solubility and reaction homogeneity.

  • Yield: Reported yields range from 65% to 78% after purification.

Free-Radical-Initiated Reactive Distillation

A patented method described in US7268262B2 employs reactive distillation with free-radical initiators to enhance selectivity:

  • Reactive Distillation Zone : A mixture of cyclohexanecarbonitrile and tert-butyl diazenyl precursors is introduced into a distillation column equipped with a reboiler and condenser.

  • Initiators : Organic peroxides (e.g., tert-butyl peroxypivalate) or azo compounds (e.g., azobisisobutyronitrile) are added to generate free radicals, facilitating the coupling reaction at 60–80°C.

  • Continuous Product Removal : The product is distilled overhead to minimize side reactions, achieving a purity of >95%.

Advantages :

  • Enhanced Selectivity : Distillation prevents thermal degradation of the azo group.

  • Scalability : Suitable for industrial-scale production due to continuous operation.

Mechanistic Insights and Reaction Optimization

Reaction Mechanism

The coupling proceeds via a radical chain mechanism (Figure 1):

  • Initiation : Free radicals (R- ) from peroxides abstract a hydrogen atom from cyclohexanecarbonitrile, forming a cyclohexyl radical.

  • Propagation : The cyclohexyl radical reacts with tert-butyl diazenyl chloride, forming the azo linkage.

  • Termination : Radical recombination yields the final product.

Critical Factors :

  • Initiator Concentration : 0.5–2 mol% initiator maximizes conversion while minimizing undesired oligomerization.

  • Residence Time : Optimal reaction time is 2–4 hours in batch systems.

By-Product Mitigation

Common by-products include:

  • 1,2-Dichloroethyl Derivatives : Formed via over-chlorination; minimized by controlling chlorine stoichiometry.

  • Cis-Trans Isomers : Controlled through steric hindrance from the tert-butyl group, favoring the trans configuration.

Purification and Characterization

Distillation Techniques

Reactive distillation (as per US7268262B2) is preferred for industrial-scale purification:

  • Temperature Gradient : 80–120°C at reduced pressure (10–50 mmHg) separates the product from unreacted starting materials.

  • Purity : >99% purity is achievable via fractional distillation.

Crystallization

Laboratory-scale purification employs hexane or ethanol recrystallization:

  • Solvent Ratio : 1:3 (product:solvent) at −20°C yields crystalline product with 85–90% recovery.

ParameterDiazotization-CouplingReactive Distillation
Yield (%)65–7885–92
Purity (%)90–95>99
ScaleLaboratoryIndustrial
Key Reference

Table 2: Optimal Reaction Conditions

ConditionRange
Temperature60–80°C
Pressure10–50 mmHg
Initiator (mol%)0.5–2
Reaction Time2–4 hours

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(tert-Butylazo)cyclohexanecarbonitrile, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis of azo compounds typically involves diazo coupling or radical-initiated pathways. For optimization, employ factorial design to systematically vary parameters such as temperature, solvent polarity, and stoichiometric ratios of precursors. For example, a 2^k factorial design (where k = number of variables) can identify interactions between variables (e.g., tert-butyl hydrazine concentration and nitrile precursor reactivity). Post-synthesis, purity can be assessed via HPLC coupled with UV-Vis spectroscopy to detect byproducts .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how can data conflicts be resolved?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions on the cyclohexane ring and tert-butyl azo group.
  • IR Spectroscopy : Identify characteristic nitrile (C≡N) and azo (N=N) stretching vibrations (~2200 cm⁻¹ and ~1450 cm⁻¹, respectively).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
    Discrepancies in data (e.g., unexpected splitting in NMR) may arise from conformational isomerism; computational geometry optimization (DFT) can model stable conformers for comparison .

Q. How should researchers assess the thermal stability of this compound during storage?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (e.g., inert vs. humid). Monitor decomposition kinetics at varying temperatures (25–80°C) to extrapolate shelf-life via the Arrhenius equation. Compare results with theoretical predictions from computational models (e.g., bond dissociation energy calculations for the azo group) .

Advanced Research Questions

Q. How can computational models predict the thermal decomposition pathways of this compound, and what are their limitations?

  • Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the azo group (N=N) and adjacent C–N bonds. Transition state analysis (e.g., using NEB methods) can map radical formation pathways. Limitations include solvent effects (implicit vs. explicit solvation models) and neglect of intermolecular interactions. Validate predictions with experimental EPR spectroscopy to detect radical intermediates .

Q. What systematic approaches resolve contradictions in reported half-life data for this compound under varying environmental conditions?

  • Methodological Answer : Design a multivariate study to isolate confounding variables (e.g., light exposure, oxygen levels, solvent polarity). Use response surface methodology (RSM) to model interactions between factors. For instance, UV-Vis spectroscopy can track decomposition rates in real-time under controlled photolytic conditions. Cross-reference with atmospheric chemistry models (e.g., tropospheric oxidation pathways) to contextualize environmental persistence .

Q. How can researchers investigate the compound’s behavior in multi-component reaction systems, such as polymerization initiator mixtures?

  • Methodological Answer : Employ kinetic profiling via stopped-flow spectroscopy to monitor initiation efficiency in the presence of co-initiators (e.g., amines). Use MALDI-TOF mass spectrometry to analyze polymer chain-end groups and confirm radical transfer mechanisms. For mechanistic clarity, isotopic labeling (e.g., ¹⁵N in the azo group) coupled with NMR can trace nitrogen incorporation into polymer matrices .

Q. What methodologies are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Simulate hydrolysis and photodegradation in artificial freshwater systems (pH 5–9, UV irradiation at 254–365 nm). Analyze degradation products via LC-MS/MS and compare with QSAR (Quantitative Structure-Activity Relationship) predictions. Incorporate sediment-water partitioning studies using shake-flask methods to assess bioavailability and potential bioaccumulation .

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